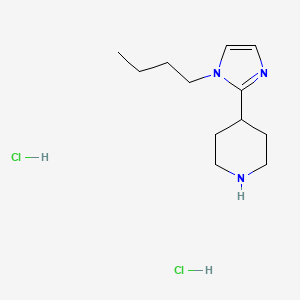

4-(1-butyl-1H-imidazol-2-yl)piperidine dihydrochloride

Description

Properties

IUPAC Name |

4-(1-butylimidazol-2-yl)piperidine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21N3.2ClH/c1-2-3-9-15-10-8-14-12(15)11-4-6-13-7-5-11;;/h8,10-11,13H,2-7,9H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POZFMZWYMTYJGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C=CN=C1C2CCNCC2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It is known that imidazole-containing compounds, which include this compound, have a broad range of biological activities.

Mode of Action

Imidazole derivatives are known to interact with various biological targets, leading to a wide range of effects.

Biochemical Pathways

Imidazole derivatives are known to influence a variety of biological pathways.

Biological Activity

4-(1-butyl-1H-imidazol-2-yl)piperidine dihydrochloride is a compound of interest in medicinal chemistry due to its diverse biological activities. This article delves into its biochemical properties, cellular effects, molecular mechanisms, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with an imidazole group, which is crucial for its biological activity. Its molecular formula is C12H18Cl2N4, with a molecular weight of approximately 283.21 g/mol. The presence of the imidazole moiety enhances its solubility and reactivity, making it suitable for various pharmacological applications.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

- Opioid Receptor Modulation : It has been evaluated for its affinity towards delta-, mu-, and kappa-opioid receptors. Certain derivatives have demonstrated selective agonistic activity, suggesting potential applications in pain management and anxiety disorders .

- Antidepressant Effects : In vivo models have indicated that this compound may exhibit antidepressant-like effects, particularly through its interaction with the central nervous system .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : The compound interacts with various enzymes, influencing their catalytic activities. Its binding affinity to imidazole-containing enzymes has been noted, affecting metabolic pathways.

- Cell Signaling Modulation : It modulates cell signaling pathways, impacting gene expression and cellular metabolism. This modulation can lead to altered cellular responses in various disease models.

- Receptor Binding : The compound's structural features allow it to bind selectively to specific receptors, influencing neurotransmitter release and receptor activation .

Case Studies and Research Findings

Several studies have explored the biological efficacy of this compound:

Table 1: Summary of Biological Activities

Case Study: Antimicrobial Efficacy

In a study assessing the antimicrobial properties of this compound, it was found to inhibit the growth of multiple bacterial strains at concentrations as low as 10 µg/mL. This suggests a promising role in developing new antimicrobial agents.

Case Study: Opioid Receptor Agonism

A series of derivatives were synthesized based on this compound, leading to the identification of a selective delta-opioid agonist with an EC(50) value of 14 nM. These findings highlight its potential in pain management therapies .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Patterns and Physicochemical Properties

The compound’s key differentiator is the butyl group on the imidazole ring. This substituent confers higher lipophilicity compared to analogs with smaller or polar groups. Below is a comparative analysis of structurally related piperidine-imidazole derivatives:

Pharmacological Implications

- Lipophilicity and Bioavailability : The butyl group in the target compound likely improves blood-brain barrier penetration compared to analogs with cyclopropylmethyl or polar groups (e.g., 13c) .

- Receptor Binding : Positional isomerism (e.g., 3- vs. 4-substituted piperidine) may influence interactions with targets like sigma receptors or dopamine transporters, as seen in structurally related piperazine derivatives (e.g., BD 1063) .

- Metabolic Stability : Trifluoromethyl-substituted analogs (e.g., ) exhibit slower hepatic clearance compared to alkyl-substituted derivatives due to fluorine’s electron-withdrawing effects .

Preparation Methods

Alkylation of Imidazole

The initial step involves selective N1-alkylation of imidazole using butyl halides (e.g., 1-bromobutane or 1-chlorobutane) under basic conditions. Typical reaction conditions include:

- Solvent: polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile.

- Base: potassium carbonate or sodium hydride to deprotonate imidazole.

- Temperature: ambient to 60°C.

- Time: 6–24 hours.

This step yields 1-butylimidazole as a key intermediate.

Formation of 2-Substituted Imidazole Intermediate

The 1-butylimidazole is then functionalized at the 2-position to enable coupling with piperidine. This can be achieved by:

- Directed lithiation at C2 followed by electrophilic substitution.

- Use of imidazole N-oxides or other activated intermediates.

Alternatively, pre-functionalized imidazole derivatives bearing reactive groups at C2 can be employed.

Coupling with Piperidine

The coupling of the 2-substituted imidazole intermediate with piperidine typically proceeds via nucleophilic substitution or reductive amination:

- Nucleophilic substitution of a leaving group (e.g., halide) on the imidazole intermediate by the piperidine nitrogen.

- Reductive amination between an aldehyde or ketone functionalized imidazole and piperidine under reducing conditions (e.g., NaBH4, catalytic hydrogenation).

Reaction conditions:

- Solvent: polar solvents such as ethanol, methanol, or acetonitrile.

- Temperature: 50–100°C.

- Catalyst/base: may include acid or base catalysts to promote reaction.

- Time: 4–24 hours.

Formation of Dihydrochloride Salt

The final compound is converted to its dihydrochloride salt by treatment with hydrochloric acid in an appropriate solvent (e.g., ethanol or ethereal HCl solution), enhancing solubility and stability.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|

| N1-Butylation of imidazole | 1-bromobutane, K2CO3, DMF | 25–60 | 6–24 | 75–90 | Polar aprotic solvent enhances alkylation rate |

| C2-functionalization | Lithiation or electrophilic substitution | -78 to 0 | 2–6 | 60–80 | Low temperature to control regioselectivity |

| Coupling with piperidine | Nucleophilic substitution or reductive amination | 50–100 | 4–24 | 70–85 | Use of acid/base catalyst improves conversion |

| Salt formation | HCl in ethanol | Room temp | 1–2 | >95 | Crystallization from ethanol yields pure salt |

Purification Techniques

- Recrystallization from ethanol or methanol to obtain pure dihydrochloride salt.

- Column chromatography using silica gel with gradients of methanol/dichloromethane to separate impurities.

- Confirmation of purity by spectroscopic methods (NMR, MS).

Analytical Characterization Supporting Preparation

Nuclear Magnetic Resonance (NMR):

1H-NMR signals confirm the presence of the butyl group (triplet and multiplets around δ 0.9–1.8 ppm), imidazole protons (δ 7.0–8.0 ppm), and piperidine ring protons (δ 1.5–3.0 ppm).

13C-NMR data corroborate the carbon environments of the imidazole and piperidine rings.Mass Spectrometry (MS):

Molecular ion peaks correspond to the expected molecular weight of the free base and the dihydrochloride salt.Infrared Spectroscopy (IR):

Characteristic absorption bands for imidazole NH, piperidine NH, and hydrochloride salt formation (broad NH stretching around 3200–3400 cm⁻¹).

Research Findings and Notes

- The choice of solvent and base in the alkylation step critically affects regioselectivity and yield. Polar aprotic solvents and mild bases favor N1-alkylation over N3.

- The coupling step benefits from controlled temperature and catalyst choice to avoid side reactions and polymerization.

- Salt formation is essential for improving the compound’s physicochemical properties, including solubility and stability, which are crucial for pharmaceutical applications.

- Reaction scalability has been demonstrated in batch processes, with potential for continuous-flow synthesis to improve efficiency and reproducibility.

Summary Table of Preparation Methods

| Preparation Stage | Methodology | Key Parameters | Advantages | Limitations |

|---|---|---|---|---|

| N1-Butylation | Alkylation with butyl halide | K2CO3, DMF, 25–60°C, 6–24 h | High regioselectivity | Requires dry conditions |

| C2-Functionalization | Lithiation/electrophilic substitution | Low temperature (-78 to 0°C) | High regioselectivity | Sensitive to moisture |

| Coupling with Piperidine | Nucleophilic substitution/reductive amination | 50–100°C, acid/base catalyst | Good yields, mild conditions | Possible side reactions |

| Salt Formation | Treatment with HCl | Room temperature, 1–2 h | Improves solubility and stability | Requires careful handling of HCl |

Q & A

Q. What synthetic strategies are commonly employed for 4-(1-butyl-1H-imidazol-2-yl)piperidine dihydrochloride?

The synthesis typically involves multi-step reactions to assemble the imidazole and piperidine moieties. A common approach includes:

- Step 1 : Alkylation of piperidine derivatives to introduce the imidazole ring.

- Step 2 : Quaternization of the imidazole nitrogen with 1-butyl halide under reflux conditions.

- Step 3 : Salt formation with HCl to yield the dihydrochloride form, enhancing solubility . Key parameters include catalyst selection (e.g., palladium for cross-coupling), solvent polarity (e.g., DMF for imidazole functionalization), and temperature control (60–80°C for optimal yield). Purity is confirmed via HPLC (>95%) .

Q. Why is the dihydrochloride form preferred in biological assays?

The dihydrochloride salt improves aqueous solubility, critical for in vitro studies (e.g., receptor binding assays). Enhanced stability under physiological pH (6.5–7.4) also reduces degradation during long-term storage .

Q. Which analytical techniques validate the compound’s structural integrity?

- NMR Spectroscopy : and NMR confirm substituent positions (e.g., butyl group integration at δ 0.8–1.5 ppm).

- X-ray Crystallography : SHELX software refines crystal structures to resolve bond angles and confirm protonation states .

- Mass Spectrometry : High-resolution ESI-MS verifies molecular weight (expected: ~300 Da for CHN·2HCl) .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis?

- Catalyst Screening : Test Pd(OAc) vs. CuI for imidazole-piperidine coupling efficiency.

- Solvent Optimization : Compare polar aprotic solvents (DMF vs. DMSO) to minimize side reactions.

- Temperature Gradients : Use microwave-assisted synthesis to reduce reaction time (e.g., 30 minutes at 100°C vs. 6 hours conventionally) .

Q. What computational approaches predict its biological target interactions?

- Molecular Docking : AutoDock Vina simulates binding to GPCRs or ion channels, prioritizing hydrophobic interactions with the butyl group.

- QSAR Modeling : Correlate substituent length (butyl vs. methyl) with IC values from analogous compounds .

Q. How should researchers address contradictory bioactivity data across studies?

- Purity Verification : Confirm via LC-MS to rule out impurities (e.g., unreacted piperidine precursors).

- Assay Conditions : Standardize buffer pH (e.g., HEPES vs. Tris) and incubation times.

- Structural Analog Comparison : Cross-reference with SAR data from compounds like 4-(1-methylimidazol-2-yl)piperidine to identify substituent-dependent trends .

Q. What role does the butyl group play in modulating pharmacological activity?

The butyl chain enhances:

- Lipophilicity : LogP increases by ~1.5 units compared to methyl analogs, improving membrane permeability.

- Target Residence Time : Extended hydrophobic interactions with receptor pockets reduce dissociation rates.

- Metabolic Stability : Resistance to CYP450 oxidation due to steric hindrance .

Q. What challenges arise during crystallization for X-ray studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.